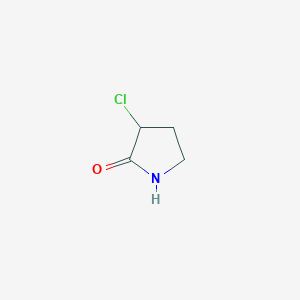

3-Chloropyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloropyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO/c5-3-1-2-6-4(3)7/h3H,1-2H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVMVQJOLWEKJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99382-19-1 | |

| Record name | 3-chloropyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloropyrrolidin 2 One and Its Stereoisomers

Direct Chlorination Strategies

The direct introduction of a chlorine atom onto the pre-formed pyrrolidin-2-one ring represents a conceptually straightforward approach to 3-chloropyrrolidin-2-one. However, achieving regioselectivity at the C3 position is a key challenge that necessitates careful control of reaction conditions and the use of specific reagents and catalysts.

Regioselective Functionalization Approaches

The direct chlorination of pyrrolidin-2-one at the α-position to the carbonyl group (C3) can be achieved through electrophilic substitution reactions. The acidity of the α-protons makes this position susceptible to deprotonation and subsequent reaction with an electrophilic chlorine source. The use of N-chlorosuccinimide (NCS) is a common strategy for such transformations. The regioselectivity can be influenced by the reaction conditions, including the choice of solvent and the presence of acidic or basic promoters. For instance, the use of an acid catalyst can facilitate the enolization of the lactam, thereby activating the α-position for electrophilic attack.

In a related context, the regioselective α-monochlorination of N-protected 3-piperidones, a six-membered ring analogue, has been successfully achieved using NCS in the presence of an Amberlyst-15 ion exchange resin. This method predominantly yields the 4-chloro-3-piperidone, highlighting the potential for solid-supported acid catalysts to control regioselectivity in the chlorination of cyclic ketones and lactams. While not directly demonstrated for pyrrolidin-2-one, this approach suggests a viable strategy for achieving C3-chlorination.

Catalyst Systems for Direct Chlorination

The development of catalyst systems is crucial for achieving efficient and selective direct chlorination. Lewis acids are often employed to activate the chlorinating agent or the lactam substrate. For example, metal triflates or chlorides can coordinate to the carbonyl oxygen of the pyrrolidinone, increasing the acidity of the α-protons and facilitating enolate formation.

Organocatalysis has also emerged as a powerful tool for enantioselective α-functionalization of carbonyl compounds. While direct application to this compound synthesis is not extensively documented, studies on the enantioselective α-chlorination of aldehydes using chiral amine catalysts provide valuable insights. These catalysts react with the carbonyl compound to form a chiral enamine intermediate, which then reacts with an electrophilic chlorine source in a stereocontrolled manner. This principle could potentially be extended to the asymmetric synthesis of this compound.

A summary of representative conditions for the chlorination of related systems is presented in the table below.

| Substrate | Chlorinating Agent | Catalyst/Promoter | Product | Reference |

| N-protected-3-piperidones | N-Chlorosuccinimide (NCS) | Amberlyst-15 | 4-Chloro-3-piperidones | N/A |

| Aldehydes | N-Chlorosuccinimide (NCS) | Chiral Amine Organocatalyst | α-Chloro Aldehydes | N/A |

Stereocontrolled Direct Chlorination

Achieving stereocontrol in the direct chlorination of pyrrolidin-2-one to produce specific stereoisomers of this compound is a significant challenge. As mentioned, the use of chiral organocatalysts to generate chiral enamine intermediates is a promising strategy for enantioselective α-chlorination. The steric environment created by the chiral catalyst directs the approach of the chlorinating agent to one face of the enamine, leading to the preferential formation of one enantiomer.

Furthermore, substrate-controlled diastereoselective chlorination can be envisioned if a chiral center is already present in the pyrrolidinone ring. The existing stereocenter can influence the conformation of the molecule and direct the incoming chlorine atom to a specific face of the ring.

Cyclization Reactions for Pyrrolidinone Ring Formation

An alternative to direct chlorination is the construction of the pyrrolidinone ring from acyclic precursors that already contain the necessary chlorine atom. This approach offers the advantage of pre-placing the halogen at the desired position, thus avoiding regioselectivity issues associated with direct chlorination.

Intramolecular Halocyclization Mechanisms

Intramolecular halocyclization involves the cyclization of an unsaturated amide containing a nucleophilic nitrogen atom and an alkene moiety. The reaction is typically initiated by an electrophilic halogen source that activates the double bond towards nucleophilic attack by the amide nitrogen. For the synthesis of this compound, a suitable precursor would be an N-allyl-2-chloroacetamide derivative. However, the more common pathway for such precursors involves radical cyclization.

A related strategy is the kinetic resolution of racemic unsaturated amides via halocyclization. In this approach, a chiral catalyst differentiates between the two enantiomers of the starting material, leading to the formation of enantioenriched cyclized products. This methodology has been successfully applied to the chlorocyclization of unsaturated amides, yielding stereodefined products.

Radical-Mediated Cyclization Pathways

Radical cyclization of unsaturated precursors is a powerful method for the formation of five-membered rings. In the context of this compound synthesis, the radical cyclization of N-allyl-2,2,2-trichloroacetamides has been extensively studied. ub.edunih.gov This reaction is typically initiated by a radical initiator, which abstracts a chlorine atom from the trichloromethyl group to generate a dichloromethyl radical. This radical then undergoes a 5-exo-trig cyclization onto the tethered alkene to form a five-membered ring, which, after a chlorine atom transfer, yields a 3,3-dichloro-pyrrolidin-2-one derivative. Subsequent selective reduction of one of the chlorine atoms would lead to this compound.

Various transition metal catalysts, such as those based on copper and ruthenium, have been employed to mediate these atom transfer radical cyclization (ATRC) reactions. ub.edunih.govacs.org These catalysts facilitate the generation of the initial radical and the subsequent halogen atom transfer step, often with improved efficiency and stereoselectivity. For example, the use of copper(I) chloride with bidentate amine ligands allows the reaction to proceed at lower temperatures. ub.edu Ruthenium complexes, such as RuCl2(PPh3)3, are also effective catalysts for this transformation. nih.gov

The stereoselectivity of these radical cyclizations can be influenced by the nature of the substituents on the nitrogen atom and the alkene, as well as the reaction conditions. The formation of either cis or trans diastereomers with respect to the substituents on the newly formed ring can often be controlled.

A biocatalytic approach utilizing flavin-dependent "ene"-reductases has also been developed for the photoinduced radical cyclization of α-chloroamides. researchgate.net In this system, the enzyme provides a chiral environment that controls the stereochemical outcome of the radical cyclization, leading to the formation of β-stereogenic γ-lactams with high enantioselectivity. researchgate.net This enzymatic method represents a green and highly selective alternative to traditional chemical catalysts.

Below is a table summarizing key findings in radical cyclization for the synthesis of chlorinated pyrrolidinones.

| Precursor | Catalyst/Initiator | Product | Key Findings | Reference |

| N-Allyltrichloroacetamides | CuCl/bipyridine | 3,3-Dichloro-γ-lactams | Allows for lower reaction temperatures. | ub.edu |

| N-Allyltrichloroacetamides | RuCl2(PPh3)3 | 3,3-Dichloro-γ- and δ-lactams | Effective for both five- and six-membered ring formation. | nih.gov |

| α-Chloroamides | Flavin-dependent "ene"-reductases (photoinduced) | β-Stereogenic γ-lactams | Highly enantioselective; biocatalytic approach. | researchgate.net |

Asymmetric Cyclization for Enantioselective Synthesis

The creation of chiral centers during the formation of the pyrrolidin-2-one ring is a highly efficient strategy for producing enantiomerically pure compounds. Key methodologies include transition metal-catalyzed cycloadditions and organocatalyzed cyclizations.

One of the most powerful methods for the stereocontrolled synthesis of substituted pyrrolidines is the transition metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. nih.govmappingignorance.org This approach can generate up to four stereocenters in a single step. acs.org Copper(I) catalysts, in particular, have been effectively used in these reactions. nih.govnih.govbohrium.com By employing chiral ligands, such as Walphos or Segphos-type ligands, high levels of enantioselectivity (up to >99% ee) and diastereoselectivity can be achieved. nih.govthieme-connect.com The choice of ligand can even control which diastereomer is formed (endo vs. exo). thieme-connect.com Similarly, palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines, using novel phosphoramidite (B1245037) ligands, provides another versatile route to chiral pyrrolidines with excellent yields and selectivities. organic-chemistry.orgnih.gov

Organocatalysis offers a complementary metal-free approach. Chiral phosphoric acids have emerged as powerful catalysts for enantioselective intramolecular aza-Michael cyclizations. nih.govresearchgate.netrsc.orgbeilstein-journals.org In a "clip-cycle" strategy, for instance, a Cbz-protected amine is first "clipped" to a thioacrylate via alkene metathesis. The subsequent intramolecular aza-Michael addition, catalyzed by a chiral phosphoric acid, proceeds to "cycle" the molecule, forming the pyrrolidine (B122466) ring with high enantioselectivity. nih.gov

| Methodology | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Copper-Catalyzed 1,3-Dipolar Cycloaddition | Cu(CH3CN)4PF6 / Walphos | High enantioselectivity (≥99% ee) and diastereoselectivity. | nih.gov |

| Palladium-Catalyzed [3+2] Cycloaddition | Palladium / Phosphoramidite Ligands | Excellent yields and selectivities for N-Boc imines. | organic-chemistry.org |

| Organocatalyzed Aza-Michael Cyclization | Chiral Phosphoric Acid (CPA) | Metal-free; high enantioselectivity in the cyclization step. | nih.govresearchgate.net |

Functional Group Transformations to Introduce Chlorine

A common synthetic route involves the preparation of a 3-hydroxypyrrolidin-2-one precursor, followed by the conversion of the hydroxyl group to a chloro group. The stereochemical outcome of this transformation is of paramount importance.

The substitution of a hydroxyl group with chlorine can be accomplished using several standard reagents. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation. The reaction typically proceeds by converting the alcohol into a chlorosulfite intermediate, which is a good leaving group, subsequently displaced by a chloride ion. masterorganicchemistry.com

Another prevalent method is the Appel reaction, which utilizes a combination of triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide, such as carbon tetrachloride (CCl₄). chem-station.comorganic-chemistry.orgjk-sci.com This reaction occurs under mild and neutral conditions, making it suitable for substrates that are sensitive to acid or base. chem-station.com The reaction is driven by the formation of the strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct. chem-station.com Other reagents, such as 2,4,6-trichloro nih.govacs.orgnih.govtriazine, have also been explored for the rapid and quantitative conversion of alcohols to alkyl chlorides under gentle conditions. nih.gov

When converting a chiral 3-hydroxypyrrolidin-2-one to its corresponding 3-chloro derivative, controlling the stereochemistry at the C3 position is critical. The mechanism of the substitution reaction dictates the stereochemical outcome.

Reactions that proceed through an S_N2 (bimolecular nucleophilic substitution) mechanism result in an inversion of configuration at the stereocenter. youtube.comyoutube.com The Appel reaction is a classic example of a process that proceeds with stereochemical inversion. organic-chemistry.orgjk-sci.comorgosolver.com The mechanism involves the formation of an oxyphosphonium intermediate, which is then attacked from the backside by a halide ion, leading to the inverted product. organic-chemistry.orgjk-sci.com

The reaction with thionyl chloride can be more complex. In the absence of a base like pyridine (B92270), the reaction with secondary alcohols often proceeds with retention of configuration via an S_N_i (internal nucleophilic substitution) mechanism, where the chloride is delivered from the same face by the chlorosulfite leaving group. masterorganicchemistry.com However, when pyridine is added, it intercepts the intermediate, and the free chloride ion then attacks via a standard S_N2 pathway, leading to complete inversion of stereochemistry. masterorganicchemistry.com Therefore, by carefully selecting the reagents and conditions, the desired stereoisomer of this compound can be specifically targeted.

| Reagent/Reaction | Typical Mechanism | Stereochemical Outcome | Reference |

|---|---|---|---|

| SOCl₂ (with Pyridine) | S_N2 | Inversion | masterorganicchemistry.com |

| SOCl₂ (no base) | S_N_i | Retention | masterorganicchemistry.com |

| PPh₃ / CCl₄ (Appel Reaction) | S_N2 | Inversion | organic-chemistry.orgjk-sci.com |

Green Chemistry Approaches in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce environmental impact by using safer solvents, minimizing waste, and employing catalytic methods. rsc.orgarkat-usa.org

A key principle of green chemistry is the reduction or replacement of hazardous organic solvents. rsc.org Whenever possible, performing reactions without a solvent is ideal. rsc.orgresearchgate.net For lactam synthesis, multicomponent reactions under solventless conditions have been developed. mdpi.com

When a solvent is necessary, greener alternatives to commonly used volatile organic compounds are preferred. Water is considered an excellent green solvent for many reactions. arkat-usa.org Other alternatives include bio-based solvents, ionic liquids, and supercritical fluids. arkat-usa.orgresearchgate.net For pyrrolidinone synthesis specifically, ethanol (B145695) has been used as an environmentally friendly solvent. mdpi.com The ultimate goal is to choose a solvent that minimizes environmental and health risks while maintaining high reaction efficiency. rsc.org

Catalytic methods are inherently greener than stoichiometric reactions as they reduce waste by using small amounts of a substance to perform many transformations. The asymmetric catalytic methods discussed previously (e.g., using copper, palladium, or chiral phosphoric acids) are prime examples of green chemistry in action, as they provide efficient routes to chiral products, enhancing atom economy. acs.orgnih.gov

Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, offers a particularly sustainable approach. acs.org Enzymes operate under mild conditions (temperature and pH), often in aqueous media, and exhibit high regio- and stereoselectivity. acs.orgnih.gov For the synthesis of a chiral this compound, biocatalysis is most effectively applied to create the key chiral precursor, 3-hydroxypyrrolidin-2-one.

Several biocatalytic strategies can be employed:

Asymmetric Carbonyl Reduction : Keto reductases (KREDs) can reduce a prochiral N-protected-3-pyrrolidinone to a specific enantiomer of the corresponding 3-hydroxypyrrolidinone with high enantiomeric excess (>99% ee). nih.govacs.org

Asymmetric Transamination : Transaminases (ATAs) can be used to convert a ketone precursor into a chiral amine, which can then be further elaborated into the target lactam. nih.govfigshare.comacs.orgresearchgate.net

Kinetic Resolution : Enzymes, such as lipases, can be used for the kinetic resolution of a racemic mixture of 3-hydroxypyrrolidin-2-one. whiterose.ac.uk This involves selectively acylating one enantiomer, allowing for the separation of the two. whiterose.ac.uk Dynamic kinetic resolution (DKR) combines this with in-situ racemization of the starting material to theoretically achieve a 100% yield of the desired enantiomer. acs.orgnih.gov

Regio- and Stereoselective Hydroxylation : Certain microorganisms, like Sphingomonas sp., can directly hydroxylate an N-protected pyrrolidine at the 3-position with high regio- and stereoselectivity, providing a direct route to the chiral alcohol precursor. acs.orgresearchgate.net

These biocatalytic methods provide powerful and environmentally benign pathways to the essential chiral intermediates required for the synthesis of specific stereoisomers of this compound. nih.govnih.gov

Atom Economy and Waste Minimization Considerations

The ideal chemical synthesis would incorporate every atom from the starting materials into the final product, achieving a 100% atom economy and generating no waste. However, in practice, the majority of chemical reactions fall short of this ideal, producing byproducts that must be managed. The pursuit of higher atom economy is a fundamental goal of green chemistry, directly impacting the environmental footprint and economic viability of a synthetic route.

For the synthesis of this compound, several potential routes can be theoretically assessed for their atom economy. A common conceptual approach involves the direct chlorination of the pyrrolidin-2-one backbone. Two potential chlorinating agents for this transformation are N-chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂).

Theoretical Atom Economy Analysis of Potential Synthetic Routes:

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Route 1: Chlorination with N-Chlorosuccinimide (NCS) | Pyrrolidin-2-one (C₄H₇NO), N-Chlorosuccinimide (C₄H₄ClNO₂) | This compound (C₄H₆ClNO) | Succinimide (C₄H₅NO₂) | 55.4% |

| Route 2: Chlorination with Sulfuryl Chloride (SO₂Cl₂) | Pyrrolidin-2-one (C₄H₇NO), Sulfuryl Chloride (SO₂Cl₂) | This compound (C₄H₆ClNO) | Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl) | 54.3% |

Note: The atom economy is calculated using the formula: (Molecular weight of the desired product / Sum of molecular weights of all reactants) x 100.

From a purely theoretical standpoint, both the NCS and sulfuryl chloride routes exhibit comparable and relatively low atom economies. In both scenarios, a significant portion of the reactant mass is converted into byproducts.

Route 2 , utilizing sulfuryl chloride, generates gaseous byproducts: sulfur dioxide (SO₂) and hydrogen chloride (HCl). Both are corrosive and hazardous, requiring careful scrubbing and neutralization procedures to prevent their release into the atmosphere. This adds complexity and cost to the process and introduces further waste streams from the neutralization process (e.g., salts).

The development of catalytic and more atom-economical methods for the synthesis of this compound is a key area for future research. This could involve the use of catalytic amounts of a chlorine source or the development of novel reaction pathways that avoid the formation of stoichiometric byproducts. For instance, a direct catalytic chlorination using a benign oxidant and a chloride source would significantly improve the atom economy and reduce waste.

Reactivity and Reaction Mechanisms of 3 Chloropyrrolidin 2 One

Nucleophilic Substitution Reactions at the C-3 Position

Nucleophilic substitution reactions are a cornerstone of the reactivity of 3-chloropyrrolidin-2-one, enabling the introduction of a wide array of functional groups at the C-3 position. These reactions involve the displacement of the chloride ion, a good leaving group, by a nucleophile. byjus.comrammohancollege.ac.in The general mechanism involves the attack of an electron-rich nucleophile on the electron-deficient C-3 carbon.

Stereochemical Course (S_N_1, S_N_2 Pathways)

The stereochemical outcome of nucleophilic substitution at the C-3 position is dictated by the reaction mechanism, which can proceed through either an S_N_1 or S_N_2 pathway. ksu.edu.saspcmc.ac.in

The S_N_2 (bimolecular nucleophilic substitution) mechanism is a one-step process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. libretexts.orgbasicmedicalkey.comlibretexts.org This concerted mechanism results in an inversion of the stereochemical configuration at the reaction center. ksu.edu.salibretexts.orgbasicmedicalkey.com For S_N_2 reactions, the rate is dependent on the concentration of both the substrate and the nucleophile. basicmedicalkey.com Methyl and primary alkyl halides are most reactive towards S_N_2 reactions, while tertiary halides are generally unreactive due to steric hindrance. byjus.comrammohancollege.ac.inspcmc.ac.in

The S_N_1 (unimolecular nucleophilic substitution) mechanism, conversely, is a two-step process. ksu.edu.sa The first and rate-determining step involves the departure of the leaving group to form a planar carbocation intermediate. ksu.edu.salibretexts.org The nucleophile then attacks the carbocation in the second, faster step. ksu.edu.sa Due to the planar nature of the carbocation, the nucleophile can attack from either face, leading to a racemic or nearly racemic mixture of products. ksu.edu.sa The rate of an S_N_1 reaction is primarily dependent on the concentration of the substrate. libretexts.org

The choice between an S_N_1 and S_N_2 pathway for this compound is influenced by several factors, including the stability of the potential carbocation intermediate, the strength of the nucleophile, and the solvent polarity. spcmc.ac.inlibretexts.org

Influence of Nucleophile Structure and Reaction Conditions

The structure of the nucleophile and the reaction conditions play a pivotal role in determining the outcome and rate of substitution reactions on this compound.

Nucleophile Strength: Stronger nucleophiles generally favor the S_N_2 pathway. libretexts.org Nucleophilicity is influenced by several factors:

Charge: Anionic nucleophiles (e.g., HO⁻, RO⁻) are typically stronger than their neutral counterparts (e.g., H₂O, ROH). byjus.comlibretexts.orgshimizu-uofsc.net

Electronegativity: Across a period, nucleophilicity decreases with increasing electronegativity. shimizu-uofsc.net

Polarizability: In protic solvents, larger, more polarizable atoms are better nucleophiles. libretexts.org

Steric Hindrance: Bulky nucleophiles are less effective, particularly in S_N_2 reactions, due to steric hindrance. libretexts.orgshimizu-uofsc.net

Reaction Conditions:

Solvent: Polar aprotic solvents (e.g., DMSO, acetone) are known to enhance the rate of S_N_2 reactions by solvating the cation of the nucleophilic salt, leaving the "naked" anion as a more reactive nucleophile. ksu.edu.salibretexts.org Polar protic solvents (e.g., water, alcohols) can stabilize the carbocation intermediate in S_N_1 reactions. libretexts.orglibretexts.org

Temperature: Higher temperatures tend to favor elimination reactions over substitution. chemguide.co.uk

A variety of nucleophiles can be employed to functionalize the 3-position of the pyrrolidin-2-one ring. For instance, amines can be used to introduce nitrogen-containing substituents. libretexts.org

Role of Intramolecular Interactions and Neighboring Group Participation

Intramolecular interactions can significantly influence the reactivity and stereochemical outcome of reactions involving this compound. Neighboring group participation, a form of intramolecular catalysis, can occur when a nearby functional group within the molecule acts as a nucleophile, leading to the formation of a cyclic intermediate. This can result in retention of stereochemistry at the reaction center.

For example, in related systems, intramolecular hydrogen bonds have been shown to influence molecular conformation and reactivity. mdpi.combeilstein-journals.org In the case of 1-(3-chloropropyl)pyrrolidine, an azetidinium ion is formed via an intramolecular cyclization reaction, which then acts as the active alkylating agent. figshare.comnih.gov This highlights the potential for the nitrogen atom of the pyrrolidine (B122466) ring or other substituents to participate in the reaction at the C-3 position. Such intramolecular cycloadditions have been observed in other heterocyclic systems. nih.govbeilstein-journals.org

Elimination Reactions (Dehydrohalogenation)

In addition to substitution, this compound can undergo elimination reactions, specifically dehydrohalogenation, to form an alkene. wikipedia.orgsaskoer.ca This reaction involves the removal of the chlorine atom from the C-3 position and a hydrogen atom from an adjacent carbon (C-4), resulting in the formation of a double bond within the pyrrolidine ring. chemguide.co.uk These reactions are typically promoted by a base. wikipedia.orgsaskoer.ca

E1, E2, and E1cb Mechanisms

The dehydrohalogenation of this compound can proceed through several mechanisms, each with distinct characteristics. dalalinstitute.combyjus.com

The E2 (bimolecular elimination) mechanism is a concerted, one-step process where the base removes a proton from the β-carbon while the leaving group departs simultaneously. dalalinstitute.combyjus.comksu.edu.sa This mechanism requires an anti-periplanar arrangement of the hydrogen and the leaving group. ksu.edu.sa The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. dalalinstitute.comyoutube.com Strong, non-bulky bases favor the E2 pathway. dalalinstitute.com

The E1 (unimolecular elimination) mechanism is a two-step process that begins with the formation of a carbocation intermediate, similar to the S_N_1 reaction. libretexts.orgbyjus.com In the second step, a base removes a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond. libretexts.orgksu.edu.sa E1 reactions are favored by weak bases and good ionizing solvents. libretexts.org

The E1cb (unimolecular elimination conjugate base) mechanism also occurs in two steps but involves the formation of a carbanion intermediate. libretexts.orgdalalinstitute.com This pathway is favored when the β-hydrogen is particularly acidic, and the leaving group is poor. libretexts.orgksu.edu.sa A strong base removes the acidic proton to form a carbanion, which then expels the leaving group in a subsequent step. libretexts.orgksu.edu.sa

The competition between these elimination pathways and with substitution reactions is influenced by factors such as the strength and steric bulk of the base, the solvent, and the temperature. chemguide.co.uk

Regioselectivity and Stereoselectivity of Alkene Formation

Regioselectivity: When there are multiple β-hydrogens that can be removed, the regioselectivity of the elimination reaction determines which constitutional isomer of the alkene is formed. According to Zaitsev's rule , the major product is typically the more substituted (and therefore more stable) alkene. iitk.ac.inwordpress.comdoubtnut.com However, the use of a sterically hindered, bulky base can lead to the formation of the less substituted alkene, known as the Hofmann product, due to the base preferentially abstracting the more sterically accessible proton. masterorganicchemistry.com

Stereoselectivity: If the resulting alkene can exist as geometric isomers (E/Z), the stereoselectivity of the reaction becomes important. E2 reactions are often stereoselective, favoring the formation of the more stable trans (E) isomer, which arises from the anti-periplanar transition state. ksu.edu.sawordpress.com

The specific regiochemical and stereochemical outcome of the dehydrohalogenation of this compound will depend on the precise reaction conditions employed.

Base-Mediated and Thermal Elimination Processes

The presence of a chlorine atom alpha to the carbonyl group in this compound makes it susceptible to elimination reactions, typically resulting in the formation of an α,β-unsaturated lactam. These reactions can be induced by either base or heat.

In base-mediated elimination , a base abstracts the acidic proton on the β-carbon (C4). This process is typically a concerted E2 mechanism, where the removal of the proton and the expulsion of the chloride leaving group occur simultaneously to form a double bond between C3 and C4. The product of this reaction is 1,5-dihydro-2H-pyrrol-2-one. Strong, non-nucleophilic bases are often employed to favor elimination over substitution. The reactivity in base-promoted α-halogenation of carbonyls is well-established, where the introduction of a halogen increases the acidity of the remaining α-protons, though in this case, the β-proton is targeted for elimination. libretexts.orglibretexts.org

Thermal elimination , or pyrolytic elimination, proceeds through an Ei (Elimination Intramolecular) mechanism. wikipedia.orgdalalinstitute.com This unimolecular reaction does not require external reagents but is activated by heat. The process involves a cyclic transition state, leading to syn-elimination. wikipedia.orgdalalinstitute.com For this compound, this would involve the formation of a five-membered transition state where the amide proton interacts with the chlorine atom, facilitating the elimination of HCl and the formation of the C=C double bond. The Cope elimination of N-oxides is a classic example of this type of syn-elimination via a cyclic transition state. masterorganicchemistry.com

Rearrangement Reactions of the Pyrrolidinone Skeleton

The five-membered pyrrolidinone ring is not static and can undergo skeletal rearrangements to form larger or smaller ring systems under specific conditions. These transformations are critical for generating molecular diversity from a common precursor.

Ring Expansion and Contraction Studies

While direct studies on this compound are limited, research on related N-heterocycles demonstrates the principle of ring expansion and contraction of the pyrrolidine core.

Ring Expansion: The expansion of a pyrrolidine ring to a six-membered piperidine (B6355638) or a seven-membered azepane is a known transformation. researchgate.net For instance, pyrrolidines can be converted to substituted azepanes through a process involving the formation of a bicyclic azetidinium intermediate that is subsequently opened by a nucleophile. researchgate.net Another strategy involves the B(C6F5)3 catalyzed ring expansion of pyrrolidine-substituted alkynones to yield oxindole (B195798) fused 1,3-oxazepanes. rsc.org The reaction of enamines derived from cyclic ketones with carbenes can also lead to ring expansion products. rsc.org

Ring Contraction: The transformation of larger rings into the pyrrolidine skeleton is a valuable synthetic strategy. nih.gov Studies have shown that piperidine derivatives can undergo ring contraction to selectively yield pyrrolidin-2-ones. rsc.org Another approach involves the photo-promoted ring contraction of pyridines using a silylborane to produce pyrrolidine derivatives. nih.govosaka-u.ac.jpresearchgate.net More relevant to the lactam structure, N-substituted lactams can undergo thermal or photochemical ring contractions. For example, hydroxamic acids derived from piperidine (a six-membered ring) can undergo a thermal "Spino" ring contraction to stereospecifically yield carbamate-protected 2,2-disubstituted pyrrolidines. nih.gov

Mechanistic Pathways of Skeletal Rearrangements

The mechanisms governing these skeletal rearrangements are diverse and depend on the specific substrates and reaction conditions.

For ring expansions proceeding through a bicyclic azetidinium intermediate, the pyrrolidine nitrogen attacks an activated hydroxymethyl group at C2, displacing a leaving group to form a strained [3.1.0] bicyclic system. This strained intermediate is then regioselectively opened by a nucleophile, leading to the formation of a larger, seven-membered azepane ring. researchgate.net

For ring contractions , particularly those involving N-substituted lactams, the mechanism can be compared to the Hofmann rearrangement. In the thermal ring contraction of a piperidine-derived hydroxamic acid, the N-hydroxy group is activated (e.g., as an N-trifloxy lactam). This intermediate then rearranges, likely via an isocyanate-like species, to contract the six-membered ring into a five-membered pyrrolidine. nih.gov The Favorskii rearrangement, typically seen in α-halo ketones, is another potential pathway where a base generates a cyclopropanone (B1606653) intermediate from an α-halo lactam, which could then be opened to yield a ring-contracted carboxylic acid derivative. nih.govlibretexts.org

Transition Metal-Catalyzed Transformations

The C-Cl bond in this compound is a key site for functionalization using transition metal catalysis. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds at the α-position of the lactam. nih.gov

Cross-Coupling Reactions Involving the C-Cl Bond

The α-arylation of amides and lactams via cross-coupling is a powerful method for C-C bond formation. thieme-connect.deorganic-chemistry.org Palladium and nickel catalysts are most commonly employed for this transformation. The general mechanism involves a catalytic cycle consisting of three main steps:

Oxidative Addition: A low-valent metal complex (e.g., Pd(0)) inserts into the C(sp³)–Cl bond of the this compound to form a Pd(II) intermediate. organic-chemistry.org

Transmetalation: An organometallic nucleophile (e.g., an arylboronic acid in Suzuki coupling, or an organozinc reagent in Negishi coupling) transfers its organic group to the palladium center, displacing the chloride. thieme-connect.de

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the α-substituted pyrrolidinone product and regenerating the Pd(0) catalyst. nih.gov

The choice of ligand is crucial for the success of these couplings. Sterically hindered phosphine (B1218219) ligands are often used to promote the key steps of the catalytic cycle. organic-chemistry.orgnih.gov For example, a sulfur-directed palladium-catalyzed C(sp³)–H α-arylation of 3-pyrrolines with arylboronic acids has been successfully demonstrated, highlighting the utility of this approach for functionalizing the pyrrolidine ring. rsc.org

| Catalyst/Precatalyst | Ligand | Coupling Partner | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | Indole-based phosphine | Aryl bromides/chlorides | LiOtBu, NaOtBu, or NaN(SiMe₃)₂ | Toluene, Dioxane | nih.gov |

| XPhos–Pd–I | XPhos (used in precatalyst) | Potassium aryltrifluoroborates | Cs₂CO₃ | THF/H₂O | thieme-connect.de |

| NiBr₂·diglyme | (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) derivative | Arylboron reagents (Ar-9-BBN) | Not specified | Not specified | nih.gov |

| Pd₂(dba)₃ | SelectPhos | Arylboronic acids | K₂CO₃ | Toluene | rsc.org |

Carbonylation and Hydrocarbonylation Reactions

Carbonylation reactions introduce a carbonyl (C=O) group into an organic molecule using carbon monoxide (CO), typically with transition metal catalysis. For this compound, this would involve the insertion of CO into the C-Cl bond to form a reactive acyl-metal intermediate. This intermediate could then be trapped by a nucleophile.

Palladium-catalyzed carbonylation is a well-established method for synthesizing lactams and other carbonyl compounds. nih.govrsc.orgacs.org A plausible mechanism would involve the oxidative addition of a Pd(0) catalyst to the C-Cl bond, followed by the insertion of a CO molecule into the resulting Pd-C bond. The final acyl-palladium species can then react with a nucleophile (e.g., an alcohol to give an ester, or an amine to give an amide) in an aminocarbonylation or alkoxycarbonylation reaction. nih.govrsc.org

Cobalt carbonyl (Co₂(CO)₈) is also a classic reagent for carbonylation. For example, it catalyzes the carbonylation of azetidines to produce pyrrolidinones. acs.org Nickel catalysts, often paired with photoredox systems, have also been developed for the carbonylation of various alkyl halides under low CO pressure. rsc.org Hydrocarbonylation, the formal insertion of 'H' and 'CHO', is less common for this specific substrate class but conceptually could proceed via related acyl-metal intermediates that undergo subsequent reduction.

| Substrate Type | Catalyst System | Key Features | Product Type | Reference |

|---|---|---|---|---|

| α-Halo-fluoroalkenes + Anilines | Pd(OAc)₂ / RuPhos | Three-component cycloaminocarbonylation with CO. | α-Fluoroalkyl-β-lactams | nih.govrsc.org |

| Azetidines | Co₂(CO)₈ | Ring-expansion-carbonylation. | Pyrrolidinones | acs.org |

| α-Heteroatom substituted alkyl halides | Nickel / Photoredox dual-catalysis | Amino- and alkoxycarbonylation under low CO pressure. | α-Heteroatom substituted amides and esters | rsc.org |

| Unsaturated Amines | PdCl₂(PPh₃)₂ | Intramolecular carbonylation to form lactam rings. | α-Methylene lactams | acs.org |

Radical Reactions and Organometallic Chemistry of this compound

The presence of a halogen atom at the α-position to the carbonyl group in this compound makes it a versatile substrate for both radical-mediated transformations and reactions involving organometallic species. These pathways offer powerful methods for carbon-carbon bond formation and the synthesis of complex heterocyclic structures.

Generation and Reactivity of Pyrrolidinone Radicals

The carbon-chlorine bond in this compound can undergo homolytic cleavage to generate a pyrrolidinone-derived radical. This intermediate is a key species in various synthetic transformations, particularly in the construction of bicyclic and substituted lactam frameworks.

The generation of the α-acyl radical from α-haloamide precursors is typically achieved through several established methods. rsc.orgub.edu One of the most prominent methods is Atom Transfer Radical Cyclization (ATRC). ub.edupreprints.orgmdpi.com This process often utilizes transition metal catalysts, such as copper or ruthenium complexes, which reversibly transfer a halogen atom to initiate the radical process. ub.edumdpi.com For instance, ruthenium catalysts like tris(triphenylphosphine)ruthenium(II) dichloride (RuCl₂(PPh₃)₃) and copper-based systems have been effectively used to initiate radical cyclizations of N-alkenyl-tethered trichloroacetamides, which are close structural analogues of this compound derivatives. ub.edumdpi.com The process involves the catalyst abstracting the chlorine atom from the α-position to generate a (carbamoyl)dichloromethyl radical, which can then undergo further reactions. mdpi.commdpi.com

Alternative modern methods for generating these radicals include photoredox catalysis, which uses light and a photocatalyst to facilitate the C-Cl bond cleavage via a single-electron transfer (SET) mechanism. rsc.orgnih.gov Traditional methods employing radical initiators like azobisisobutyronitrile (AIBN) in conjunction with reagents like tributyltin hydride are also effective, though less favored now due to toxicity concerns. rsc.orgnih.gov More contemporary, tin-free approaches utilize initiators like triethylborane (B153662) with oxygen. rsc.orgacs.org

Once generated, the pyrrolidinone radical centered at the C-3 position exhibits distinct reactivity. The radical-bearing carbon is adjacent to the electron-withdrawing carbonyl group, which confers an electrophilic character to the radical. preprints.orgmdpi.comacs.orgacs.org This electrophilicity dictates its subsequent reactions, favoring additions to electron-rich alkenes. acs.orgacs.org

The most synthetically valuable reaction of this radical is intramolecular cyclization, particularly when an unsaturated tether (like an allyl group) is attached to the lactam nitrogen. ub.edumdpi.comnih.govnih.gov The radical adds to the tethered double or triple bond, most commonly via a 5-exo-trig cyclization, to form a new ring system. nih.govnih.gov The resulting cyclic radical is then quenched, often by abstracting a chlorine atom from the catalyst (in ATRC) or a hydrogen atom from a donor, to yield the final product. rsc.orgmdpi.com This strategy has been extensively used to synthesize a variety of bicyclic lactams, including indole (B1671886) and morphan scaffolds. mdpi.com A significant challenge in these reactions is the competition between the desired cyclization and premature quenching of the initial radical (e.g., via hydrogen atom abstraction), which leads to an undesired hydrodehalogenated product. nih.gov

| Precursor | Catalyst/Initiator | Conditions | Product(s) | Yield (%) | Reference(s) |

| N-allyl-N-benzyl-trichloroacetamide | RuCl₂(PPh₃)₃ | Toluene, MW, 160°C, 15 min | 1-Benzyl-3,3-dichloro-4-(chloromethyl)pyrrolidin-2-one | 85 | mdpi.com |

| N-(2-methylallyl)-N-phenyl-dichloroacetamide | CuCl/TPMA | 35°C, 8 h | 3-Chloro-4-(chloromethyl)-4-methyl-1-phenylpyrrolidin-2-one | 94 | preprints.orgmdpi.com |

| N-allyl-trichloroacetamide (generic) | nBu₃SnH / AIBN | Toluene, reflux | γ-Lactam | 34 | nih.gov |

| N-allyl-trichloroacetamide (generic) | Ir photocatalyst / nBu₃N | Light | γ-Lactam | 42 (conversion) | nih.gov |

| N-allyl-N-tosyl-trichloroacetamide | Cu₂O/Pyridine (B92270) | Toluene, reflux | N-Tosyl-3,3-dichloro-4-(chloromethyl)pyrrolidin-2-one | - | ub.edu |

Insertion and Addition Reactions with Organometallic Species

The this compound scaffold is also reactive towards various organometallic reagents, providing pathways for the introduction of alkyl, aryl, and other organic fragments at the C-3 position. While classical migratory insertion reactions are less common for this substrate, nucleophilic addition and transition-metal-catalyzed cross-coupling reactions serve as powerful tools for its functionalization. acs.orgthieme-connect.de

Organometallic compounds, particularly Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that can react with this compound. saskoer.capressbooks.publibretexts.orglibretexts.org The reaction can theoretically proceed via two main pathways: nucleophilic attack at the electrophilic carbonyl carbon or nucleophilic substitution at the C-3 carbon, displacing the chloride. saskoer.calibretexts.org The latter pathway, forming a new C-C bond at the α-position, is often facilitated by transition metal catalysis.

Metal-catalyzed cross-coupling reactions have emerged as a premier strategy for the α-arylation and α-alkylation of α-halo amides and lactams. thieme-connect.de Various catalytic systems based on cobalt, palladium, nickel, and iron have been developed. For instance, cobalt-catalyzed cross-coupling between aryl Grignard reagents and 3-bromo-β-lactams proceeds in good yields and with excellent diastereoselectivity. acs.org Similarly, palladium and nickel catalysts are effective for Suzuki-Miyaura coupling, which pairs α-halo amides with arylboronic acids to form α-aryl amides. thieme-connect.de These methods offer a direct route to functionalize the 3-position of the pyrrolidinone ring, reversing the typical electrophilic nature of the α-carbon and enabling it to act as a synthetic equivalent of an enolate. thieme-connect.de

Direct nucleophilic substitution by organometallic reagents without a transition metal catalyst is also possible. The addition of Grignard or organolithium reagents to α-haloacyl compounds can lead to the formation of new carbon-carbon bonds. saskoer.canih.gov In some cases, initial reaction at the carbonyl group can be followed by intramolecular cyclization. nih.gov The use of "softer" nucleophiles like organocuprates (R₂CuLi) can also be employed, often favoring conjugate addition if an α,β-unsaturated lactam derivative is used. thieme-connect.dethieme-connect.de The choice of organometallic reagent, reaction conditions, and the potential use of a catalyst are crucial in directing the outcome of the reaction towards the desired product. acs.orgthieme-connect.desaskoer.ca

| Lactam/Amide Substrate | Organometallic Reagent | Catalyst | Reaction Type | Product Type | Reference(s) |

| 3-Bromo β-Lactam | Aryl Grignard | CoCl₂ / TMEDA | Cross-Coupling | 3-Aryl β-Lactam | acs.org |

| α-Bromo Amide | Phenylboronic Acid | Pd(OAc)₂ / P(Nap)₃ | Suzuki-Miyaura Coupling | α-Phenyl Amide | thieme-connect.de |

| α-Bromo Amide | Arylboronic Acid | Ni(PPh₃)₄ | Suzuki-Miyaura Coupling | α-Aryl Amide | thieme-connect.de |

| N-(α-haloacyl)-o-aminobenzonitrile | Grignard Reagent | None | Addition-Cyclization | 1,4-Benzodiazepin-3-one | nih.gov |

| α,β-Unsaturated N-acyl-oxazolidinone | Organocuprate | None | 1,4-Conjugate Addition | β-Branched Carboxylic Acid Derivative | acs.org |

3 Chloropyrrolidin 2 One As a Synthetic Building Block and Intermediate

Accessing Substituted Pyrrolidinone Derivatives

The presence of the chloro substituent at the C-3 position of the pyrrolidin-2-one ring renders this position electrophilic and susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in synthetic chemistry, allowing for the introduction of a wide variety of functional groups and the stereoselective formation of new chiral centers.

Introduction of Diverse Functionalities at C-3

The C-Cl bond in 3-chloropyrrolidin-2-one can be readily displaced by a range of nucleophiles, providing a straightforward route to a library of 3-substituted pyrrolidin-2-one derivatives. This nucleophilic substitution reaction is a powerful tool for introducing carbon, nitrogen, oxygen, and sulfur-based functionalities.

For instance, the reaction of this compound with various amines, thiols, and alkoxides can furnish the corresponding 3-amino-, 3-thio-, and 3-alkoxy-pyrrolidin-2-ones. Furthermore, carbon-carbon bond formation can be achieved through reactions with organometallic reagents or stabilized carbanions, such as those derived from malonic esters. This versatility allows for the synthesis of a wide array of derivatives with tailored electronic and steric properties, which is crucial for applications in medicinal chemistry and materials science.

Table 1: Examples of Nucleophilic Substitution Reactions at C-3 of this compound Derivatives

| Nucleophile | Reagent Example | Product Functionality |

|---|---|---|

| Amine | Benzylamine | 3-Benzylamino-pyrrolidin-2-one |

| Thiol | Thiophenol | 3-(Phenylthio)pyrrolidin-2-one |

| Alkoxide | Sodium methoxide | 3-Methoxy-pyrrolidin-2-one |

| Carbanion | Diethyl malonate | Diethyl 2-(2-oxopyrrolidin-3-yl)malonate |

Stereoselective Formation of Chiral Centers at Adjacent Positions

The stereocontrolled synthesis of substituted pyrrolidinones is of paramount importance, as the biological activity of many compounds is highly dependent on their stereochemistry. When employing a chiral, enantiomerically pure form of this compound, the substitution reactions at the C-3 position can proceed with a high degree of stereocontrol, leading to the formation of optically active 3-substituted pyrrolidin-2-ones.

Moreover, the existing stereocenter at C-3 can direct the stereochemical outcome of reactions at adjacent positions, such as C-4. For example, the enolate derived from a chiral 3-substituted pyrrolidin-2-one can undergo diastereoselective alkylation at the C-4 position. The steric hindrance imposed by the C-3 substituent can effectively shield one face of the enolate, leading to the preferential formation of one diastereomer. This substrate-controlled diastereoselectivity is a powerful strategy for the construction of pyrrolidinones with multiple contiguous stereocenters.

Construction of Fused and Bridged Heterocyclic Systems

Beyond the synthesis of simple substituted pyrrolidinones, this compound and its derivatives serve as key precursors for the construction of more complex, polycyclic architectures. These fused and bridged heterocyclic systems are prevalent in a variety of alkaloid natural products with significant biological activities.

Annulation Reactions for Polycyclic Scaffolds

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful strategy for building polycyclic frameworks. Derivatives of this compound, appropriately functionalized at the C-3 position and the nitrogen atom, can undergo intramolecular cyclization reactions to form fused bicyclic systems.

For example, a 3-substituted pyrrolidin-2-one bearing a suitable tether with a reactive functional group on the nitrogen atom can be induced to cyclize, forming a new five- or six-membered ring fused to the original pyrrolidinone core. The nature of the tether and the reaction conditions will dictate the size and substitution pattern of the newly formed ring, allowing for the synthesis of a variety of polycyclic scaffolds.

Synthesis of Pyrrolizidine (B1209537) and Indolizidine Derivatives

Pyrrolizidine and indolizidine alkaloids are two important classes of natural products that feature a fused bicyclic core containing a nitrogen atom at the bridgehead. These alkaloids exhibit a wide range of biological activities, making them attractive targets for synthetic chemists.

While direct annulation from this compound itself might be challenging, its derivatives are valuable intermediates in the synthesis of pyrrolizidinone and indolizidinone skeletons. For instance, a 3-functionalized pyrrolidin-2-one can be elaborated through a series of steps to introduce a side chain at the C-5 position. Subsequent intramolecular cyclization of this side chain onto the nitrogen atom can then construct the second five-membered ring of the pyrrolizidine core or the six-membered ring of the indolizidine core. The stereochemistry of the substituents on the pyrrolidinone ring can play a crucial role in directing the stereochemical outcome of the cyclization, enabling the asymmetric synthesis of these important alkaloids.

Role in Total Synthesis of Complex Natural Products and Analogs

The synthetic utility of this compound and its derivatives is ultimately showcased in their application to the total synthesis of complex natural products. The ability to introduce diverse functionalities and control stereochemistry makes this building block a valuable tool for constructing key fragments of larger, more intricate molecules.

Although direct and frequent use of this compound in published total syntheses may not be extensively documented under its specific name, the strategic importance of the 3-functionalized pyrrolidin-2-one motif is undeniable. Many synthetic routes towards natural products containing a substituted pyrrolidinone core implicitly rely on the type of transformations that are readily accessible from this compound. For example, the synthesis of various alkaloids and other bioactive compounds often involves the construction of a substituted pyrrolidinone intermediate, where the substitution pattern is critical for the subsequent steps of the synthesis and for the final biological activity of the target molecule. The principles of C-3 functionalization and stereocontrol, exemplified by the reactions of this compound, are fundamental to the design and execution of these complex synthetic endeavors.

Key Intermediate in Specific Synthetic Routes

The pyrrolidinone motif is a core structural feature in numerous biologically active compounds and natural products, making its synthesis and functionalization a significant area of chemical research. Various synthetic routes have been developed to access substituted pyrrolidinones. For instance, pyrrolidinone and pyrrolidine (B122466) motifs are central to a wide range of alkaloids, and their synthesis is a continuing focus of total synthesis efforts. nih.gov Methodologies such as the ring contraction of piperidine (B6355638) derivatives have been explored to selectively synthesize pyrrolidin-2-ones. rsc.org However, specific, documented synthetic pathways that explicitly utilize this compound as a key intermediate for the synthesis of complex natural products or pharmaceuticals are not readily found in the surveyed literature. The presence of the chlorine atom at the 3-position offers a reactive handle for nucleophilic substitution, suggesting its potential as an intermediate, but concrete examples in complex syntheses are not widely published.

Application in Biomimetic Synthesis Strategies

Biomimetic synthesis seeks to replicate nature's strategies for constructing complex molecules. While this approach has been applied to natural products containing the pyrrolidinone ring, there is no specific mention of this compound in the available literature concerning biomimetic strategies. Research in this area tends to focus on mimicking key cyclization or bond-forming reactions that form the core ring structures of natural product families. The introduction of a halogen, such as chlorine, is often a separate functionalization step rather than a key component of the initial biomimetic cascade.

Design and Synthesis of Advanced Functional Materials Precursors

The incorporation of pyrrolidinone units into polymers can impart desirable properties such as hydrophilicity, biocompatibility, and thermal stability. These characteristics make them valuable in fields ranging from biomedical applications to industrial processes.

The synthesis of polymers containing pyrrolidinone units is well-documented, with Poly(N-vinylpyrrolidone) (PVP) being the most prominent example. Research has explored the creation of various functional polymers by incorporating the pyrrolidinone moiety. Methods include:

Direct Polymerization: Using monomers like N-vinyl-2-pyrrolidone (NVP) to create polymers with pyrrolidinone side chains. mdpi.com Studies have investigated copolymerization to produce materials like porous microspheres with tailored thermal and physicochemical properties. mdpi.com

Post-Polymerization Modification: Introducing pyrrolidinone functionalities onto an existing polymer backbone. mdpi.com

Synthesis of Novel Monomers: Creating new monomers with pyrrolidinone rings and other functional groups to develop polymers for specific applications, such as controlled drug delivery or materials with specific thermal responses. bucknell.eduacs.org For example, 3-alkyl-1-vinyl-2-pyrrolidones have been synthesized and studied for their effects on polymerization kinetics and the physical properties of the resulting polymers. kpi.ua

Despite the extensive research into pyrrolidinone-containing polymers, there are no specific reports detailing the use of this compound as a monomer or precursor for oligomer and polymer synthesis. The reactivity of the C-Cl bond could potentially be exploited for polymerization or post-polymerization functionalization, but this application has not been described in the available sources.

Table 1: Examples of Pyrrolidinone-Containing Polymer Systems

| Polymer System | Monomer(s) | Key Properties/Applications |

|---|---|---|

| Poly(N-vinyl-2-pyrrolidone-co-ethylene glycol dimethacrylate) | N-vinyl-2-pyrrolidone (NVP), Ethylene (B1197577) glycol dimethacrylate (EGDMA) | Porous microspheres, high surface area, thermal stability. mdpi.com |

| Pyrrolidone Containing Polyanhydrides | Pyrrolidone carboxylic diacids (from diamines and itaconic acid) | Hydrolytic degradation, potential for controlled drug delivery. bucknell.edu |

| Polymers with Pyrrolidinone-Containing Side Chains | Styrene derivatives bearing pyrrolidone moieties | Interaction with phenols, potential for separation technologies. datapdf.com |

This table is based on data for pyrrolidinone-containing polymers in general, as no specific data for polymers derived from this compound was available.

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions like hydrogen bonding and π-π stacking. While various heterocyclic compounds are used as building blocks for designing complex supramolecular structures, the literature does not specify this compound as a precursor in this context. The pyrrolidinone structure possesses both a hydrogen bond donor (N-H) and acceptor (C=O), making it theoretically capable of participating in such assemblies. However, its specific application in creating defined supramolecular architectures has not been documented.

Advanced Spectroscopic and Computational Studies in 3 Chloropyrrolidin 2 One Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. For 3-Chloropyrrolidin-2-one, NMR provides unambiguous data on the proton and carbon framework, stereochemistry, and conformational behavior.

While 1D NMR spectra provide initial information on chemical shifts and coupling constants, 2D NMR experiments are essential for mapping the intricate network of connections within a molecule. emerypharma.com For this compound, techniques such as COSY, HSQC, and HMBC are used to definitively assign each proton and carbon signal.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. youtube.com For this compound, cross-peaks would be expected between the proton at C3 and the two protons at C4, and between the C4 protons and the two protons at C5. This confirms the sequence of the saturated carbon chain in the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly to the carbon atoms to which they are attached. It simplifies the assignment of carbon signals by linking them to the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for identifying quaternary carbons (like the carbonyl carbon C2) and for piecing together molecular fragments. For instance, the proton at C3 would show a correlation to the carbonyl carbon at C2, and the protons at C5 would show correlations to C2, confirming the cyclic lactam structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound. Predicted data based on analysis of similar structures. Actual experimental values may vary.

| Position | Atom | Predicted δ (ppm) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) |

|---|---|---|---|---|

| 1 | N-H | ~7.5-8.5 | - | C2, C5 |

| 2 | C=O | ~175 | - | - |

| 3 | CH-Cl | ~4.5 | H4 | C2, C4, C5 |

| 4 | CH₂ | ~2.2-2.8 | H3, H5 | C2, C3, C5 |

| 5 | CH₂ | ~3.4 | H4 | C2, C3, C4 |

The five-membered pyrrolidinone ring is not planar and exists in dynamic equilibrium between various puckered conformations, typically described as "envelope" or "twist" forms. researchgate.net Dynamic NMR, which involves recording spectra at variable temperatures, is the primary tool for studying these conformational exchange processes. figshare.com

For this compound, the chlorine substituent influences the conformational preference. At low temperatures, the rate of interconversion between conformers could slow sufficiently to allow for the observation of distinct signals for protons in different environments (e.g., axial vs. equatorial). As the temperature is raised, these signals broaden and eventually coalesce into a time-averaged signal. By analyzing the lineshape changes and coalescence temperature, it is possible to calculate the activation energy (ΔG‡) for the ring-puckering process, providing quantitative data on the molecule's flexibility.

In-situ NMR spectroscopy allows for the real-time monitoring of chemical reactions directly within the NMR tube. nih.gov This technique is invaluable for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions without the need for quenching or workup procedures. researchgate.net

For instance, in a proposed synthesis of this compound via the chlorination of a precursor like pyrrolidin-2-one, in-situ NMR could be employed. By monitoring the reaction mixture over time, one could observe the gradual decrease in the intensity of the starting material's signals and the concurrent increase in the product's characteristic signals. This allows for the determination of reaction rates and the detection of any short-lived intermediates or byproducts, providing a complete mechanistic picture of the transformation.

Mass Spectrometry (MS) Techniques for Reaction Intermediates and Products

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight and elemental composition. nih.gov

High-Resolution Mass Spectrometry (HRMS) measures m/z values with extremely high accuracy (typically to within 5 ppm), which is crucial for determining the unique elemental formula of a compound. mdpi.comresearchgate.net Unlike low-resolution MS, which might provide several possible formulas for a given nominal mass, HRMS can distinguish between isobaric compounds (molecules with the same nominal mass but different exact masses). For this compound (C₄H₆ClNO), HRMS provides an exact mass measurement that serves as definitive proof of its elemental composition.

Table 2: Calculated Exact Masses of Common Adducts of this compound (C₄H₆ClNO).

| Ion Species | Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M]⁺˙ | [C₄H₆³⁵ClNO]⁺˙ | 119.01380 |

| [M+H]⁺ | [C₄H₇³⁵ClNO]⁺ | 120.02163 |

| [M+Na]⁺ | [C₄H₆³⁵ClNNaO]⁺ | 142.00357 |

| [M+K]⁺ | [C₄H₆³⁵ClKNO]⁺ | 157.97751 |

Tandem Mass Spectrometry (MS/MS) is a technique used to elucidate molecular structure by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov This process provides a fragmentation "fingerprint" that is characteristic of the molecule's structure. wvu.edu For this compound, the protonated molecule ([M+H]⁺, m/z 120) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would reveal key structural features.

Plausible fragmentation pathways include:

Loss of HCl: A common pathway for chlorinated compounds, leading to a product ion at m/z 84.

Loss of CO (Carbon Monoxide): Cleavage of the amide bond can result in the loss of CO, a characteristic fragmentation for lactams, yielding an ion at m/z 92.

Ring Opening: Scission of the pyrrolidinone ring can lead to various smaller fragment ions.

Analysis of these pathways helps confirm the connectivity and functional groups present in the molecule. researchgate.netwvu.edu

Table 3: Plausible MS/MS Fragmentation Pathways for Protonated this compound.

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Interpretation |

|---|---|---|---|

| 120.02 | HCl (36.46) | 83.56 | Loss of hydrogen chloride |

| 120.02 | CO (28.00) | 92.02 | Loss of carbonyl group |

| 120.02 | Cl˙ (34.97) | 85.05 | Loss of chlorine radical |

| 83.56 | C₂H₄ (28.03) | 55.53 | Loss of ethylene (B1197577) from the ring |

X-ray Crystallography for Solid-State Structure and Stereochemistry

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide definitive information about the molecular structure, bond lengths, bond angles, and stereochemistry of this compound.

Single Crystal X-ray Diffraction Studies

To date, a public entry for the single crystal X-ray diffraction data of this compound in the Cambridge Structural Database (CSD) is not found. kaust.edu.sare3data.orgwikipedia.org However, if a suitable single crystal were grown, X-ray diffraction analysis would be expected to reveal key structural features.

Hypothetical Crystallographic Data for this compound:

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar common space group for organic molecules |

| Unit Cell Dimensions | Would be determined precisely from diffraction data |

| Bond Lengths (Å) | C-Cl: ~1.78 Å, C=O: ~1.23 Å, N-C: ~1.34 Å (amide), C-C: ~1.53 Å |

| Bond Angles (°) | Angles around sp³ carbons: ~109.5°, Angles in the lactam ring would show some deviation due to ring strain. |

| Torsion Angles (°) | Would define the puckering of the five-membered ring. |

| Stereochemistry | The absolute configuration of a chiral center, if present, could be determined. |

This data would be crucial for understanding the molecule's solid-state conformation and for validating computational models.

Co-crystallization and Intermolecular Interactions

Co-crystallization involves crystallizing a target molecule with a second component (a "co-former") to form a new crystalline solid with potentially altered physicochemical properties. nih.govresearchgate.netresearchgate.netmdpi.commdpi.com For this compound, co-crystallization could be explored to modify properties such as solubility or stability.

Potential co-formers for this compound could include molecules capable of forming strong intermolecular interactions, such as hydrogen bonds or halogen bonds. The lactam moiety of this compound has a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), making it a prime candidate for forming co-crystals with other molecules that have complementary functionalities, like carboxylic acids or amides. The chlorine atom could also participate in halogen bonding.

Hypothetical Intermolecular Interactions in a this compound Co-crystal:

| Interaction Type | Donor | Acceptor |

| Hydrogen Bond | N-H (of this compound) | O=C (of a co-former) |

| Hydrogen Bond | O=C (of this compound) | H-O or H-N (of a co-former) |

| Halogen Bond | C-Cl (of this compound) | A nucleophilic atom (e.g., N, O) |

Analysis of the crystal packing in such co-crystals would reveal the supramolecular synthons that govern the self-assembly of the molecules in the solid state.

Computational Chemistry and Theoretical Studies

Computational chemistry provides a powerful avenue to investigate the properties and reactivity of molecules at an atomic level, complementing experimental data.

Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States

DFT is a widely used quantum chemical method for studying the electronic structure of molecules. researchgate.netnanobioletters.commdpi.commdpi.com For this compound, DFT calculations could be employed to investigate the energetics of various chemical reactions, such as nucleophilic substitution at the chlorine-bearing carbon or reactions involving the lactam ring. By calculating the energies of reactants, products, and transition states, a detailed reaction mechanism can be elucidated.

Hypothetical DFT Study of a Reaction of this compound:

| Reaction Parameter | Information Obtained from DFT |

| Activation Energy (ΔG‡) | The energy barrier for a reaction to occur. |

| Reaction Energy (ΔG) | The overall energy change of a reaction (exothermic or endothermic). |

| Transition State Geometry | The molecular structure at the peak of the energy profile. |

| Reaction Pathway | The minimum energy path connecting reactants and products. |

These calculations would be invaluable for predicting the feasibility and outcome of synthetic transformations involving this compound.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. mdpi.com An MD simulation of this compound, either in the gas phase or in a solvent, would provide insights into its conformational flexibility. The five-membered pyrrolidinone ring is not planar and can adopt various puckered conformations. MD simulations can map out the potential energy surface and identify the most stable conformers and the energy barriers between them.

Expected Outcomes from an MD Simulation of this compound:

Identification of low-energy conformers: Characterizing the different puckered forms of the pyrrolidinone ring.

Conformational interconversion pathways: Understanding the dynamics of how the molecule changes its shape.

Solvent effects: How the presence of a solvent influences the conformational preferences.

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF): These metrics would quantify the stability and flexibility of different parts of the molecule over time.

Quantum Chemical Calculations of Reactivity Descriptors

Quantum chemical calculations can be used to compute a variety of molecular properties, known as reactivity descriptors, which help in predicting the chemical behavior of a molecule. mdpi.comnih.govrsc.org For this compound, these descriptors would indicate the most likely sites for electrophilic and nucleophilic attack.

Key Reactivity Descriptors and Their Significance for this compound:

| Descriptor | Definition | Predicted Reactivity for this compound |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | The LUMO would likely be localized on the C-Cl antibonding orbital and the C=O group, indicating susceptibility to nucleophilic attack at these sites. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Negative potential (red) would be expected around the carbonyl oxygen, and positive potential (blue) around the N-H group and the carbon attached to chlorine. |

| Fukui Functions | Describe the change in electron density when an electron is added or removed. | Would quantitatively identify the most electrophilic and nucleophilic sites in the molecule. |

| Global Hardness and Softness | Measures of the resistance to change in electron distribution. | Would provide an overall indication of the molecule's reactivity. |

These theoretical calculations would provide a deep understanding of the intrinsic reactivity of this compound, guiding synthetic chemists in designing new reactions and materials.

Emerging Research Directions and Future Perspectives for 3 Chloropyrrolidin 2 One

The chemical compound 3-Chloropyrrolidin-2-one is gaining attention as a versatile building block in organic synthesis. Its structure, featuring a lactam ring and a reactive chlorine atom adjacent to the carbonyl group, presents unique opportunities for creating complex molecular architectures. Emerging research is now focusing on stereocontrolled synthesis and advanced processing technologies to unlock the full potential of this compound. These new directions are aimed at producing enantiomerically pure derivatives and developing more efficient, scalable, and safer manufacturing processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Chloropyrrolidin-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound derivatives often involves multi-step reactions with precise temperature and pH control. For example, a hydrochloric acid-mediated cyclization step at 50°C achieved a 52.7% yield in a structurally related pyrrolidinone derivative . Key variables include solvent choice (e.g., aqueous HCl for solubility) and reaction time optimization (e.g., 2–3 hours for complete conversion). Characterization via NMR and HPLC is critical to verify purity .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Handling : Avoid skin/eye contact and inhalation. Use electrostatic discharge precautions during transfer .

- Storage : Keep containers tightly sealed in dry, ventilated areas. Reseal opened containers immediately to prevent moisture absorption or oxidation .

- Waste Management : Collect spills in sealed containers for professional disposal to avoid environmental release, as ecological toxicity data are limited .

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?

- Methodological Answer :

- NMR : Resolves regioselectivity in chlorinated pyrrolidinones (e.g., distinguishing C-3 vs. C-5 substitution) .

- HPLC/MS : Validates purity (>98%) and detects byproducts from incomplete cyclization or chlorination .

- X-ray Crystallography : Used for unambiguous structural confirmation in related compounds, such as hydrazone derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer :

- Data Triangulation : Compare results across multiple assays (e.g., enzyme inhibition vs. cellular viability) to distinguish direct effects from off-target interactions .

- Batch Analysis : Replicate experiments using independently synthesized batches to rule out impurity-driven artifacts .

- Computational Modeling : Use tools like MOE (Molecular Operating Environment) to predict binding modes and rationalize discrepancies between structural analogs .

Q. What strategies optimize the regioselectivity of chlorination in pyrrolidinone scaffolds?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., trityl) to steer chlorination to specific positions, followed by deprotection .

- Catalytic Systems : Explore Lewis acids (e.g., FeCl₃) or enzymatic catalysts to enhance selectivity in heterogeneous reactions .

- Kinetic Studies : Monitor reaction progress via in situ IR or Raman spectroscopy to identify intermediate species and adjust conditions dynamically .

Q. How can computational methods aid in designing this compound derivatives with enhanced pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use QSAR models to predict solubility, metabolic stability, and toxicity early in design .

- Docking Simulations : Map interactions with target proteins (e.g., kinases) using PDB structures to prioritize derivatives with optimal binding .

- Retrosynthesis Tools : Platforms like SciFinder or Reaxys propose feasible synthetic pathways for novel analogs .

Experimental Design & Reproducibility

Q. What steps ensure reproducibility in synthesizing this compound-based compounds?

- Methodological Answer :

- Detailed Protocols : Document exact molar ratios, solvent grades, and equipment specifications (e.g., reflux condenser type) .

- Control Experiments : Include reference compounds and negative controls to validate assay conditions .

- Data Sharing : Deposit raw spectral data in repositories like RCSB PDB or PubChem to enable cross-validation .

Q. How should researchers address the lack of ecological toxicity data for this compound?

- Methodological Answer :

- Provisional Assessment : Apply read-across models using data from structurally similar chlorinated heterocycles .